molecular formula C5H8N2O2 B11756138 2-Aminoethyl 2-cyanoacetate

2-Aminoethyl 2-cyanoacetate

Cat. No.: B11756138
M. Wt: 128.13 g/mol
InChI Key: AYCPVIGEKOYHIM-UHFFFAOYSA-N
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Description

2-Aminoethyl 2-cyanoacetate (CAS 1147182-17-9) is a chemical building block of interest in organic synthesis and medicinal chemistry research. With the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol, this compound features both a reactive cyanoacetate group and a 2-aminoethyl moiety . This bifunctional structure makes it a valuable synthon for constructing more complex molecules, particularly in the synthesis of peptidomimetics and α,α-disubstituted β-amino acid derivatives . Research into similar compounds highlights their application in creating proteolytically stable peptide mimics, which are crucial for developing novel antimicrobial and anticancer agents . The presence of the cyanoacetate group allows for various condensation reactions, while the amino group facilitates further functionalization or incorporation into larger molecular frameworks. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-aminoethyl 2-cyanoacetate

InChI

InChI=1S/C5H8N2O2/c6-2-1-5(8)9-4-3-7/h1,3-4,7H2

InChI Key

AYCPVIGEKOYHIM-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CC#N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Aminoethyl 2 Cyanoacetate and Derived Architectures

Direct Synthesis of 2-Aminoethyl 2-Cyanoacetate Hydrochloride

The hydrochloride salt of this compound is a stable, storable form of the reactive amino ester. Its direct synthesis provides a practical entry point for various synthetic applications.

A documented method for the direct synthesis of this compound hydrochloride involves a multi-step, one-pot procedure starting from ethanolamine. rsc.org The process begins with the protection of the amino group of ethanolamine, followed by esterification with cyanoacetic acid, and concludes with deprotection and salt formation. rsc.org

The key steps and reagents are outlined as follows:

Boc-Protection of Ethanolamine : Ethanolamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM). This reaction protects the primary amine, preventing it from interfering in the subsequent esterification step. rsc.org

Esterification : The resulting Boc-protected amino alcohol is then reacted with cyanoacetic acid. A coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), is used to facilitate the formation of the ester bond in a solvent like tetrahydrofuran (B95107) (THF). rsc.org

Deprotection and Hydrochloride Salt Formation : The Boc-protecting group is removed from the purified ester intermediate by passing hydrogen chloride (HCl) gas through an ether solution of the compound. This simultaneously deprotects the amine and forms the desired this compound hydrochloride, which precipitates from the solution. rsc.org

Precursor Synthesis and Ester Functionalization of Cyanoacetic Acid

The synthesis of alkyl cyanoacetates, which are precursors to the target molecule and other derivatives, relies on established esterification protocols and the effective synthesis of cyanoacetic acid itself.

The most common method for preparing alkyl cyanoacetates is the Fischer esterification of cyanoacetic acid with an alcohol in the presence of a strong acid catalyst. atamanchemicals.com Research has focused on optimizing catalysts and reaction conditions to maximize yield.

One study systematically investigated the synthesis of ethyl cyanoacetate (B8463686) from cyanoacetic acid and ethanol. rsc.org The optimal conditions were determined through a series of experiments, identifying a mixed catalyst system as particularly effective. rsc.orgresearchgate.net

Under these optimized conditions, the esterification rate was maximized. rsc.org Besides traditional acid catalysis, enzymatic protocols using lipase (B570770) have also been developed for the cascade esterification and Knoevenagel condensation of cyanoacetic acid.

Cyanoacetic acid is typically prepared via the Kolbe nitrile synthesis. atamanchemicals.com This method involves the reaction of a chloroacetate (B1199739) salt with an alkali metal cyanide, followed by acidification. orgsyn.org

The traditional process can be summarized as follows:

Neutralization : Chloroacetic acid is first neutralized with a base, such as sodium carbonate, to form sodium chloroacetate. orgsyn.org

Cyanidation : The sodium chloroacetate solution is then treated with sodium cyanide. The temperature of this exothermic reaction is carefully controlled. orgsyn.org

Acidification and Isolation : The resulting sodium cyanoacetate solution is acidified, typically with hydrochloric acid, to liberate free cyanoacetic acid. orgsyn.org The product is then isolated by evaporation of the water. atamanchemicals.comorgsyn.org

A significant drawback of using aqueous hydrochloric acid for acidification is the large amount of water introduced, which requires energy-intensive removal. researchgate.net An improved process disclosed in patent CN102336684A involves using hydrogen chloride gas for the acidification step, which simplifies the process and reduces production costs by minimizing the water content. researchgate.net

Aminolysis Reactions for N-Functionalized Cyanoacetate Derivatives

Aminolysis of cyanoacetate esters is a key strategy for introducing nitrogen-containing functional groups, leading to the formation of cyanoacetamide derivatives.

The reaction between methyl cyanoacetate esters and ethylenediamine (B42938) is a direct method for producing N-(2-aminoethyl)-2-cyanoacetamide derivatives. Research has demonstrated this aminolysis as part of a scalable synthesis of more complex molecules. rsc.orguit.no In a typical procedure, dialkylated methyl cyanoacetate is dissolved directly in ethylenediamine, which acts as both the reagent and the solvent. uit.no The reaction proceeds until completion, and the product is precipitated by the addition of water. uit.no

This approach has proven effective for a range of α,α-disubstituted methyl cyanoacetates, providing the corresponding N-(2-aminoethyl) amides in good to excellent yields. rsc.org

This aminolysis step is a crucial part of a multi-step pathway that converts simple methyl cyanoacetate into complex β-amino amides. rsc.org The reaction is generally high-yielding and can be performed on a gram scale, highlighting its practicality. uit.no

Multicomponent Reaction Strategies Incorporating Cyanoacetate Scaffolds

Exploration of Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the condensation of an active methylene (B1212753) compound, such as a cyanoacetate ester, with an aldehyde or ketone. This reaction is fundamental for creating carbon-carbon double bonds. dut.ac.za Research has focused on developing more efficient and environmentally friendly protocols. For example, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been successfully used as a catalyst for the condensation of aldehydes with ethyl cyanoacetate, providing high yields with shorter reaction times. scielo.org.mx A proposed mechanism suggests the DIPEAc catalyst deprotonates the active methylene compound to form a carbanion, which then attacks the aldehyde's carbonyl carbon. scielo.org.mx

Solvent-free and microwave-assisted Knoevenagel condensations have been achieved using catalysts like ammonium (B1175870) formate, offering an eco-friendly method that eliminates the need for toxic reagents and organic solvents, with reaction times as short as 45 seconds. tandfonline.com Similarly, ammonium acetate (NH4OAc) under microwave irradiation provides excellent yields in 20-60 seconds. researchgate.net Heterogeneous catalysts, such as supported mixed metal oxides, have also been employed in solvent-free conditions, which simplifies product purification and catalyst recycling. dut.ac.za The use of a hydroxy ionic liquid promoter with a DABCO catalyst has also shown high efficiency. rsc.org

Table 1: Catalytic Systems for Knoevenagel Condensation with Ethyl Cyanoacetate

CatalystReactantConditionsKey AdvantagesReference
Diisopropylethylammonium acetate (DIPEAc)Aromatic AldehydesConventional HeatingHigh yields, ease of work-up. scielo.org.mx
Ammonium FormateAromatic AldehydesMicrowave, Solvent-FreeRapid (0.75-3 min), eco-friendly, high purity. tandfonline.com
Ammonium Acetate (NH4OAc)Aromatic AldehydesMicrowave, Solvent-FreeVery rapid (20-60 sec), excellent yields. researchgate.net
Supported Mixed Metal Oxides (5.5VMgO)Benzaldehyde (B42025)Solvent-Free, 60°CHeterogeneous, reusable, avoids organic solvents. dut.ac.za
DABCO / [HyEtPy]Cl (Ionic Liquid)AldehydesH₂OEco-friendly solvent-catalyst system, reusable ionic liquid. rsc.org

Cyclocondensation Reactions for Heterocyclic Scaffolds

Cyanoacetate derivatives are pivotal starting materials for the synthesis of a vast range of heterocyclic compounds through cyclocondensation reactions. These reactions often occur as part of a multicomponent strategy, leading to complex structures in a single pot. A prominent example is the Gewald three-component reaction, where cyanoacetamides react with aldehydes or ketones and elemental sulfur to produce highly substituted 2-aminothiophenes. beilstein-journals.orgnih.gov

These cyanoacetamide-based MCR scaffolds can be further elaborated. For instance, heteroannulated pyrimidones have been efficiently synthesized by reacting MCR-derived aminothiophenes, aminoquinolines, or aminoindoles with formamide (B127407) as a C1 source under neat conditions. beilstein-journals.org Ethyl cyanoacetate is also used in the synthesis of other heterocycles, such as benzo beilstein-journals.orgrsc.orgimidazo[1,2-b]pyridazines via microwave-assisted intramolecular SNAr reactions in water. rsc.org The versatility of ethyl cyanoacetate extends to its use in one-pot syntheses of pyrazolopyrimidines and as a precursor for various pyrazole (B372694) derivatives. bohrium.com Isatin (B1672199), when reacted with ethyl cyanoacetate and other components, can lead to complex spiro-fused heterocyclic frameworks. arkat-usa.org

Table 2: Examples of Heterocyclic Scaffolds from Cyanoacetate Derivatives

ReactantsReaction TypeResulting ScaffoldKey FeaturesReference
Cyanoacetamide, Aldehyde/Ketone, SulfurGewald 3-Component Reaction2-Aminothiophene-3-carboxamidesMCR approach, convenient workup by precipitation. nih.gov
MCR-derived Heterocycles, FormamideHeteroannulationThieno-, Quinolino-, and IndolopyrimidonesUses inexpensive C1 feedstock, neat conditions. beilstein-journals.org
3-Oxo-2-arylhydrazonopropanals, Ethyl CyanoacetateIntramolecular SNArBenzo beilstein-journals.orgrsc.orgimidazo[1,2-b]pyridazinesOne-pot, microwave-assisted, green solvent (water). rsc.org
Ethyl cyanoacetate, Acetamidine HCl, BenzaldehydeOne-pot CyclocondensationOxopyrimidinecarbonitrilePrecursor for pyrazolopyrimidines. bohrium.com

Catalytic and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and related structures is increasingly guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of safer solvents and catalysts. acs.orgresearchgate.net This involves employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. acs.org

Chemoselective Reduction of Nitrile Functionalities

A critical step in synthesizing the target compound from a cyanoacetate precursor is the chemoselective reduction of the nitrile group without affecting the ester or a related amide functionality. This transformation is challenging, and several methods have been developed to address it. One practical methodology involves a three-step process starting from methyl cyanoacetate, where the key step is the selective nitrile reduction. nih.govuit.no

For substrates containing aryl bromides, a system of zinc chloride (ZnCl₂) and sodium borohydride (B1222165) (NaBH₄) was found to be effective, avoiding the debromination that occurs with other reagents. nih.govrsc.org For other substrates, reduction with Raney® Nickel catalyst under hydrogen pressure or transfer hydrogenation conditions required the in situ protection of the newly formed amine with Boc₂O to prevent catalyst inhibition and side reactions. nih.govuit.norsc.org Another approach involves the chemoselective reductive tautomerization of α-cyanoacetates using diisobutylaluminium hydride (DIBAL-H) to access β-enamino carbonyl compounds, which are valuable synthetic intermediates. acs.org A patented process describes the synthesis of 2-amino, 2-methyl cyanoacetate via the nitrosation of methyl cyanoacetate followed by a pressurized catalytic hydrogenation. patsnap.com

Table 3: Methodologies for Chemoselective Nitrile Reduction in Cyano Esters/Amides

Reagent/CatalystSubstrate TypeConditionsOutcome/Key ConsiderationReference
Raney® Nickel, H₂ (8-10 bar) or Ammonium FormateCyano amidesRequires in situ Boc₂O protectionProtects resulting amine, prevents byproducts. Leads to debromination in bromoaryl substrates. nih.gov, rsc.org
ZnCl₂ / NaBH₄Aryl bromide-containing cyano amidesStandardAchieves chemoselective reduction without debromination. nih.gov, rsc.org
DIBAL-Hα-CyanoacetatesStandardResults in reductive tautomerization to form β-enamino carbonyl compounds. acs.org

Microwave-Assisted Synthetic Transformations

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant rate enhancements, cleaner reactions, and often higher yields compared to conventional heating. oatext.com This technology has been widely applied to reactions involving cyanoacetate scaffolds. For instance, microwave-assisted Knoevenagel condensations under solvent-free conditions can be completed in minutes or even seconds. tandfonline.comresearchgate.net The synthesis of various α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide proceeds in 30-60 seconds with excellent yields under microwave irradiation. oatext.com

Beyond condensations, microwave heating accelerates the synthesis of complex heterocyclic systems. The one-pot synthesis of polysubstituted benzo beilstein-journals.orgrsc.orgimidazo[1,2-b]pyridazines in water is significantly more efficient under microwave irradiation compared to conventional heating. rsc.org Similarly, the decarboxylative condensation of isatins with cyanoacetic acid to form 3-hydroxy-2-oxindoles is accelerated from hours under reflux to just 5-10 minutes with microwave assistance, providing yields up to 98%. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Knoevenagel Condensation (Aldehyde + Cyanoacetamide)N/A30-60 sec, 81-99% yield oatext.com
Synthesis of 3-hydroxy-2-oxindoles3 hours (reflux)5-10 min, up to 98% yield nih.gov
Synthesis of Benzo beilstein-journals.orgrsc.orgimidazo[1,2-b]pyridazinesLonger reaction timesShorter times, 89-99% yield rsc.org

Heterogeneous and Homogeneous Catalysis for Enhanced Yields and Selectivity

The choice between heterogeneous and homogeneous catalysis is crucial in optimizing synthetic routes. chemguide.co.uk Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity due to well-defined active sites. savemyexams.com Examples include the use of DIPEAc or DABCO in Knoevenagel condensations. scielo.org.mxrsc.org

Heterogeneous catalysts, which are in a different phase from the reactants, are central to green chemistry because they can be easily separated from the reaction mixture and recycled, minimizing waste. dut.ac.zamdpi.com In the context of cyanoacetate chemistry, various solid catalysts have been developed. Supported mixed metal oxides (e.g., VMgO) have been used for Knoevenagel condensations under solvent-free conditions. dut.ac.za Functionalized fly ash has also been employed as an economical solid base catalyst for the same reaction. researchgate.net Supported ionic liquid phase (SILP) catalysts represent a hybrid approach, immobilizing a homogeneous catalyst on a solid support to combine the benefits of both systems. mdpi.com These systems have been used effectively for the condensation of aldehydes with cyanoacetate in aqueous media. mdpi.com The development of magnetic nanoparticles as catalyst supports further simplifies recovery, allowing for efficient recycling with an external magnetic field. mdpi.com

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Pathways Involving the Aminoethyl Functionality

The primary amine group on the ethyl chain is a key center of nucleophilicity, initiating a variety of addition and cyclization reactions.

The lone pair of electrons on the nitrogen atom of the aminoethyl group makes it a potent nucleophile. This characteristic allows it to readily participate in nucleophilic addition reactions, particularly with electrophilic carbonyl compounds like aldehydes and ketones. The reaction typically proceeds under acidic catalysis, which activates the carbonyl group for attack. The initial addition of the amine to the carbonyl carbon forms a tetrahedral intermediate, an ammonium (B1175870) ion, which then undergoes dehydration to yield an imine. msu.edu

Furthermore, the amino group can act as a nucleophile in substitution reactions. labster.com It can undergo N-alkylation, where it displaces a leaving group from an alkyl halide or a similar substrate, leading to the formation of secondary or tertiary amines. These reactions fall under the category of nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. labster.com

Reaction TypeReactantProduct TypeMechanism
Nucleophilic AdditionAldehyde/KetoneImineAddition-Elimination
Nucleophilic SubstitutionAlkyl HalideSecondary/Tertiary AmineSN1 or SN2

This table illustrates the primary nucleophilic reactions involving the aminoethyl group.

The bifunctional nature of 2-Aminoethyl 2-cyanoacetate, possessing both a nucleophilic amine and an active methylene (B1212753) group (discussed in 3.2.1), makes it an ideal candidate for cascade reactions. These are multi-step transformations that occur in a single pot, enhancing synthetic efficiency. osti.gov The aminoethyl functionality often initiates these cascades.

For instance, the amine can participate in intramolecular cyclizations or act as one component in a multi-component reaction to build complex heterocyclic systems. mdpi.com Research has shown the utility of related amino-functionalized compounds in cascade reactions to produce valuable scaffolds like tetrahydroquinolines and indolizines. researchgate.netcncb.ac.cn A typical cascade might begin with a Knoevenagel condensation involving the cyanoacetate (B8463686) part, followed by an intramolecular Michael addition or cyclization involving the amino group. osti.govcncb.ac.cn These sequences allow for the rapid construction of diverse heterocyclic structures, such as piperidines, from relatively simple starting materials. mdpi.com

Examples of Cascade Reactions Involving Amino Functionalities:

Deacetalization-Knoevenagel Condensation: A tandem catalysis pathway where an acetal (B89532) is first converted to an aldehyde, which then undergoes a Knoevenagel condensation. osti.gov

Condensation/Cyclization/Aromatization: A sequence used to synthesize indolizines from 2-formyl-N-propargylpyrroles and active methylene compounds. researchgate.net

Imino Diels-Alder Reactions: Used to synthesize bistetrahydroquinolines from dialdehydes and anilines. cncb.ac.cn

Reactivity of the Cyanoacetate Ester Group

The cyanoacetate portion of the molecule contains two key reactive sites: the active methylene group and the electrophilic centers within the cyano and ester functions.

The methylene group (CH₂) positioned between the electron-withdrawing cyano (-CN) and ester (-COOR) groups is highly acidic and is referred to as an "active methylene" group. tubitak.gov.trekb.eg This acidity allows for easy deprotonation by a base to form a stable carbanion (enolate). This carbanion is a potent carbon nucleophile and is central to many carbon-carbon bond-forming reactions.

The most prominent reaction involving this group is the Knoevenagel Condensation , where the active methylene compound reacts with an aldehyde or ketone to form a new carbon-carbon double bond. organic-chemistry.orgrsc.org Additionally, the carbanion can participate in:

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. semanticscholar.org

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the α-position. semanticscholar.orgorganic-chemistry.org Cesium carbonate has been shown to be a particularly effective base for the dialkylation of active methylene compounds. semanticscholar.org

The reactivity of active methylene compounds in these reactions follows a general trend based on the strength of the adjacent electron-withdrawing groups. semanticscholar.org

Reaction NameReactant PartnerBond FormedKey Intermediate
Knoevenagel CondensationAldehyde/KetoneC=CCarbanion/Enolate
Michael Additionα,β-Unsaturated CarbonylC-C (single)Carbanion/Enolate
AlkylationAlkyl HalideC-C (single)Carbanion/Enolate

This table summarizes the key C-C bond-forming reactions of the active methylene group in cyanoacetate derivatives.

While the primary focus is on the ester, its reactivity is closely related to the corresponding amide. Cyanoacetamide derivatives, which can be formed from this compound via aminolysis, are polyfunctional compounds with both electrophilic and nucleophilic sites. tubitak.gov.trrsc.org

Nucleophilic Sites: The nitrogen of the amide (NH) and the α-carbon (C-2) are nucleophilic. The reactivity order is generally C-2 > NH, with the active methylene carbon being the more potent nucleophile. tubitak.gov.tr

Electrophilic Sites: The carbonyl carbon of the amide (C-1) and the carbon of the cyano group (C-3) are electrophilic and can be attacked by nucleophiles. The reactivity order here is C-3 > C-1. tubitak.gov.tr

This dual reactivity makes cyanoacetamides exceptionally versatile intermediates for synthesizing a wide array of heterocyclic compounds, including pyrimidines, pyridines, and thiazoles. tubitak.gov.trekb.eg The cyano group itself can undergo nucleophilic addition, similar to a carbonyl group, which is a key step in reactions like the Strecker synthesis of amino acids. msu.eduucalgary.ca

Computational Insights into Reaction Mechanisms and Energetics

Modern computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.gov Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are employed to elucidate reaction pathways, determine the structures of transition states, and calculate the energetic barriers of reactions involving complex molecules like this compound. escholarship.org

Computational studies can offer deep insights into:

Thermodynamics and Kinetics: By calculating the energies of reactants, intermediates, transition states, and products, computational models can predict the feasibility and rate of a reaction. escholarship.org

Selectivity: These methods can explain and predict the chemo-, regio-, and stereoselectivity of reactions by comparing the activation energies of competing pathways. nih.gov For example, a computational study could determine why a cascade reaction proceeds through one specific cyclization pathway over another.

Reaction Pathways: Computational analysis can uncover complex reaction mechanisms, including the involvement of short-lived intermediates or post-transition state bifurcations, where a single transition state leads to multiple products. escholarship.org The mechanism for the synthesis of some tetrahydropyrans has been elucidated using such computational methods. ipb.pt

The synergy between computational and experimental chemistry is crucial for developing new synthetic methods and designing more efficient catalysts. nih.gov By modeling the reactions of this compound, researchers can gain a fundamental understanding of its reactivity and rationally design synthetic routes to new and valuable compounds.

Investigation of Domino and Cascade Reaction Sequences

The structural features of this compound, particularly the activated methylene group of the cyanoacetate moiety, make it an ideal candidate for participation in domino and cascade reactions. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly valued in organic synthesis for their efficiency and atom economy. The reactivity of the related ethyl cyanoacetate is well-established in a variety of such sequences.

A cornerstone of cyanoacetate reactivity is the Knoevenagel condensation . This reaction, involving the condensation of the active methylene compound with an aldehyde or ketone, often serves as the initiating step for a broader domino sequence. The resulting electron-deficient alkene is a highly reactive intermediate that can participate in subsequent transformations.

Examples of domino reactions initiated by a Knoevenagel condensation involving cyanoacetate esters include:

Knoevenagel-Michael Addition: Following the initial condensation, the intermediate can act as a Michael acceptor. This sequence is widely used for the synthesis of highly functionalized carbocycles and heterocycles. oup.comnih.gov

Knoevenagel-Hetero-Diels-Alder Reaction: The in situ generated alkene can act as a dienophile or a heterodienophile in an intramolecular or intermolecular cycloaddition, leading to complex polycyclic systems.

Synthesis of Pyridines and Pyridinones: Ethyl cyanoacetate is a common reactant in multicomponent reactions for the synthesis of substituted pyridines. researchgate.netresearcher.lifeescholarship.org For example, a four-component reaction of an arylamine, methyl propiolate, an aromatic aldehyde, and ethyl cyanoacetate can lead to either functionalized 2-aminohydropyridines or 2-pyridinones, depending on the reaction conditions and the subsequent intramolecular cyclization pathway of the Michael adduct. researchgate.netarxiv.org

Synthesis of Spiro Compounds: Multicomponent reactions involving isatins, an aldehyde, and ethyl cyanoacetate can produce complex spiro[indoline-3,4'-pyridine] derivatives. arxiv.orgijnc.iracs.org The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. arxiv.org

The presence of the 2-aminoethyl group in this compound introduces additional layers of complexity and opportunity. The primary amine can act as a nucleophile or a base, potentially participating in the cascade. It could engage in intramolecular cyclization with the ester or cyano group, or with an external electrophile introduced during the reaction sequence. For instance, in a three-component reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate, the amine participates in an aza-Michael addition to build a tetrahydroquinoline core. umanitoba.ca This suggests that the amino group of this compound could be similarly incorporated into the final product of a domino sequence.

Enzyme-promoted cascade reactions also offer a green chemistry approach. Lipases have been shown to catalyze a cascade esterification/Knoevenagel reaction starting from cyanoacetic acid, demonstrating the potential for biocatalytic routes. oup.comnih.gov

The table below summarizes various domino and cascade reactions where ethyl cyanoacetate is a key component, illustrating the potential synthetic utility of the cyanoacetate functionality within this compound.

Domino/Cascade Reaction TypeKey StepsResulting ScaffoldReference
Four-Component ReactionMichael Addition, Intramolecular CyclizationFunctionalized 2-Pyridinones researchgate.netresearcher.life
Four-Component ReactionKnoevenagel Condensation, Michael Addition, CyclizationSpiro[indoline-3,4'-pyridines] arxiv.orgijnc.ir
Three-Component ReactionKnoevenagel Condensation, Michael Addition, CyclocondensationSpiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] acs.org
Three-Component ReactionKnoevenagel Condensation, Michael AdditionTetrahydrochromene Derivatives nih.gov
Enzyme-Promoted CascadeEsterification, Knoevenagel Condensation(E)-α,β-unsaturated carboxylic esters oup.com
Four-Component ReactionKnoevenagel Condensation, Gewald Reaction, CyclizationThieno[2,3-d]pyrimidin-4(3H)-ones researchgate.net

Applications As a Pivotal Synthetic Intermediate in Complex Organic Architectures

Rational Design and Synthesis of Heterocyclic Compounds

The structural features of 2-aminoethyl 2-cyanoacetate make it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles. researchgate.netrsc.org The primary amine can act as a nucleophile to initiate cyclization reactions, while the active methylene (B1212753) and nitrile groups can participate in condensations, additions, and subsequent ring-closing steps. This reactivity has been exploited to create a broad spectrum of heterocyclic structures, from simple five- and six-membered rings to more complex fused systems. rsc.orguou.ac.in

The synthesis of substituted pyridines and 2-pyridones is a well-established application of cyanoacetate (B8463686) derivatives. researchgate.netnih.gov Although direct examples involving this compound are less commonly detailed in broad reviews, the general reactivity pattern of the cyanoacetate moiety is central to these transformations. For instance, in the Guareschi-Thorpe reaction, an alkyl cyanoacetate condenses with a 1,3-dicarbonyl compound in the presence of an ammonia (B1221849) source to form substituted 2-hydroxypyridines, which exist in tautomeric equilibrium with 2-pyridones. nih.gov The aminoethyl group in this compound can potentially serve as the nitrogen source or be modified post-synthesis.

Multicomponent reactions are a powerful tool for constructing pyridine (B92270) rings. The condensation of an aldehyde, an active methylene compound like ethyl cyanoacetate, and a ketone in the presence of ammonium (B1175870) acetate (B1210297) can yield highly functionalized dihydropyridine (B1217469) and pyridine derivatives. acs.org The presence of the 2-aminoethyl group offers a handle for further derivatization or for creating fused ring systems after the initial pyridine ring formation.

Table 1: Representative Reactions for Pyridine/Pyridinone Synthesis
Reaction NameReactantsResulting FrameworkCitation
Guareschi-Thorpe Reaction1,3-Dicarbonyl, Alkyl cyanoacetate, Ammonium carbonate2-Hydroxypyridine / 2-Pyridone nih.gov
Multicomponent CondensationAldehyde, 1-(Naphthalen-1-yl)ethanone, Ethyl cyanoacetateDihydropyridine-3-carbonitrile acs.org
One-pot ReactionCyanoacetohydrazide, Aldehydes, Malononitrile/Ethyl cyanoacetateN-Amino-3-cyano-2-pyridone researchgate.net

The synthesis of thiazole (B1198619) and pyrazole (B372694) derivatives often involves the reaction of a compound containing a reactive methylene group with appropriate precursors. connectjournals.comnih.gov For example, 2-aminothiazole (B372263) derivatives can be synthesized, and the amino group can be further reacted. A common route involves the reaction of a compound like this compound with sulfur and an appropriate amine or isothiocyanate to form a thiazole ring. mdpi.com The cyanoacetamide derivative of 2-aminothiazole, upon reaction with elemental sulfur and phenyl isothiocyanate, yields a new thiazole derivative. mdpi.com

Pyrazole synthesis frequently utilizes hydrazine (B178648) derivatives reacting with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov The cyanoacetate moiety can be a precursor to a 1,3-dicarbonyl-like structure. For instance, reacting a phenylmethylidene derivative, formed from benzaldehyde (B42025) and a cyanoacetate derivative, with hydrazine can lead to pyrazole-1-yl-pyran derivatives. mdpi.com Furthermore, multicomponent reactions involving hydrazine hydrate, ethyl cyanoacetate, aldehydes, and another active methylene compound are employed to build complex pyrano[2,3-c]pyrazole systems. nih.gov

Table 2: Synthesis of Thiazole and Pyrazole Systems
Target HeterocycleKey ReactantsReaction TypeCitation
ThiazoleN-cyanoacetamide derivative, Elemental sulfur, Phenyl isothiocyanateCyclocondensation mdpi.com
PyrazolePhenylmethylidene derivative, Malononitrile/Ethyl cyanoacetateCyclocondensation mdpi.com
Pyrano[2,3-c]pyrazoleHydrazine hydrate, Ethyl cyanoacetate, Aldehyde, MalononitrileMulticomponent Reaction nih.gov

The utility of this compound extends to a wide range of other nitrogen-containing heterocycles. researchgate.netrsc.org These structures are core components of many biologically active compounds, including alkaloids and pharmaceuticals. rsc.org The synthesis of pyrroles, for example, can be achieved through various methods. One approach involves the reaction of primary amines with 2,5-hexanedione. nih.gov A more sophisticated method involves a tandem Michael addition and an intramolecular cyanide-mediated nitrile-to-nitrile condensation to produce polyfunctionalized pyrroles. researchgate.net

The amino group of this compound can be used to build fused heterocyclic systems. For instance, reacting 3-amino-1,2,4-triazine with ethyl cyanoacetate leads to the formation of 4-amino-pyrimido-[3,2-b] researchgate.netrsc.orgkit.edutriazine-2-one. scirp.org This demonstrates how the cyanoacetate part of the molecule can react with an existing heterocyclic amine to construct a fused ring system.

Fused and polycyclic heterocyclic compounds are prevalent in medicinal chemistry and materials science. acs.orgdrugbank.com The strategic placement of reactive groups in this compound allows it to be a key player in creating these complex architectures. For example, the synthesis of pyrazolo[3,4-b]pyridine systems has been achieved through the reaction of N,S-acetals (which can be derived from active methylene compounds), aryl aldehydes, and a pyrazol-5-amine derivative. rsc.org This highlights a strategy where a pre-formed heterocycle (pyrazole) is fused with a newly formed one (pyridine).

Another strategy involves intramolecular cyclization. A suitably derivatized this compound could undergo an intramolecular reaction between the amino group (or a derivative thereof) and a group formed from the cyanoacetate part of the molecule to create a bicyclic system. The synthesis of pyrimido[3,2-c] researchgate.netrsc.orgkit.edutriazino-[6,5-b]indole showcases the complexity achievable, where a 2-hydrazino-pyrimidinone is reacted with isatin (B1672199) to create a complex, fused polycyclic system. scirp.org

Synthesis of Beta-Amino Acids and Peptidomimetic Scaffolds

β-Amino acids are crucial components of various natural products and are foundational units for creating β-peptides, which are peptidomimetics with enhanced stability against enzymatic degradation. ethz.ch A practical methodology has been developed for preparing α,α-disubstituted β-amino amides starting from methyl cyanoacetate. researchgate.net This process involves dialkylation followed by a chemoselective reduction of the nitrile group. Applying this strategy to this compound could yield novel β-amino acid derivatives with an aminoethyl amide functionality, suitable for incorporation into peptidomimetic scaffolds. molaid.com

Peptidomimetic libraries are vital for drug discovery, and macrocyclization is a key strategy to improve their biological properties. asinex.com Scaffolds based on β-amino acids are used to create these libraries. The 2-aminoethyl group of the title compound provides a reactive site for peptide bond formation or for anchoring the molecule to a larger scaffold, while the core structure can be elaborated into a constrained β-amino acid mimic.

Formation of Polyfunctionalized Olefins and Complex Carbonyl Compounds

The activated methylene group in this compound is central to its role in forming highly functionalized olefins through Knoevenagel condensation. diva-portal.org This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an electron-deficient alkene. The resulting α,β-unsaturated system is a versatile intermediate for further reactions, such as Michael additions.

While direct synthesis of complex carbonyls from this compound isn't a primary application, the molecule's functionalities can be transformed into carbonyl groups. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, and subsequent transformations can lead to various carbonyl derivatives. The tandem reaction involving Michael addition followed by a nitrile-to-nitrile cyclocondensation to form pyrroles is an example of how the nitrile functionality is key to creating complex structures that may contain or be converted to carbonyl compounds. researchgate.net

Strategic Construction of 1,2,5-Tricarbonyl Compounds

A practical and efficient method for synthesizing 1,2,5-tricarbonyl compounds utilizes a cyanoacetate ester acting as a glyoxylate (B1226380) anion synthon. researchgate.netresearchgate.net Research has specifically highlighted the use of methyl cyanoacetate in this role. researchgate.netidexlab.comscientificlabs.co.uksanjaychemindia.com The process involves a two-step sequence:

Conjugate Addition: The first step is a conjugate addition (Michael addition) of the methyl cyanoacetate anion to an α,β-unsaturated carbonyl compound. This reaction forms an α-cyano-δ-ketocarboxylate intermediate. researchgate.netresearchgate.net

Oxidative Conversion: The intermediate is then subjected to a copper(I) iodide-catalyzed aerobic oxidation. researchgate.netresearchgate.net This step converts the cyanomethylene group into a carbonyl, yielding the final 1,2,5-tricarbonyl compound, also described as an α,δ-diketo ester. researchgate.net

This methodology provides a robust route to poly-substituted furans, pyrroles, and thiophenes through a subsequent Paal-Knorr type synthesis. researchgate.net The mild conditions and use of inexpensive materials make this approach highly practical for generating complex molecular frameworks. researchgate.net

Table 1: Synthesis of α,δ-Diketo Esters via Copper-Catalyzed Oxidation

α,β-Unsaturated Ketone Substrate Intermediate (α-Cyano-δ-ketocarboxylate) Final Product (α,δ-Diketo Ester)
Chalcone Methyl 2-cyano-5-oxo-3,5-diphenylpentanoate Methyl 2,5-dioxo-3,5-diphenylpentanoate
4-Phenylbut-3-en-2-one Methyl 2-cyano-4-methyl-5-oxo-5-phenylhexanoate Methyl 4-methyl-2,5-dioxo-5-phenylhexanoate
Cyclohex-2-en-1-one Methyl 2-cyano-2-(3-oxocyclohexyl)acetate Methyl 2-(3-oxocyclohexyl)-2-oxoacetate

This table illustrates representative transformations based on the described synthetic methodology. researchgate.netresearchgate.net

Preparation of 2-Cyanoacrylates for Material Science Applications

2-Cyanoacrylates are the monomers essential for producing cyanoacrylate adhesives, commonly known as "superglues." They are also used to create novel polymers with applications in medicine and electronics. afinitica.comafinitica.comacs.org The standard synthesis is a Knoevenagel condensation between a cyanoacetic ester and formaldehyde (B43269) (or its polymer, paraformaldehyde). google.comgoogle.com This reaction, typically catalyzed by a base, first produces an oligomeric or polymeric intermediate. google.comgoogle.com The desired 2-cyanoacrylate monomer is then obtained by thermal cracking (depolymerization) of this polymer under vacuum. google.comgoogle.com

While simple alkyl cyanoacetates are commonly used, the process allows for the incorporation of functional groups through the ester moiety. google.comgoogle.com Using a precursor like this compound would theoretically yield 2-aminoethyl 2-cyanoacrylate monomer. Such a functional monomer could be polymerized to create materials with unique properties, such as modified surface adhesion, biocompatibility, or the ability to be further functionalized via the primary amine group.

Research into functionalized cyanoacrylates has shown that modifying the ester side chain can significantly alter the polymer's properties. For instance, new derivatives with fluorescent properties have been developed for one-step visualization of latent fingerprints, avoiding post-treatment with solvents that could damage other forensic evidence. nih.gov This highlights the potential for creating specialized materials by starting with functionalized cyanoacetate esters. nih.gov

Role in the Synthesis of Key Pharmaceutical and Agrochemical Intermediates

The cyanoacetate framework is integral to the synthesis of numerous active compounds in the pharmaceutical and agrochemical industries. zhishangchemical.comchemicalbook.com Its versatility allows for the construction of various heterocyclic systems that form the core of many drugs and pesticides. wikipedia.org

Pharmaceutical Intermediates

Cyanoacetate esters are crucial starting materials for a range of pharmaceuticals. A closely related analog, ethyl 2-amino-2-cyanoacetate , serves as a key intermediate in the production of 2,5,6-triamino-4-pyrimidinone. google.com This pyrimidinone derivative is a vital precursor for synthesizing sapropterin, a drug used to treat hyperphenylalaninemia, a rare genetic disorder. google.com

Furthermore, ethyl cyanoacetate is a well-established building block for synthesizing purine (B94841) derivatives and other important drugs:

Guanine (B1146940) and Related Antivirals: The reaction of ethyl cyanoacetate with guanidine (B92328) is a foundational step in synthesizing 2,4-diamino-6-hydroxy pyrimidine. tsijournals.com This intermediate can be further elaborated to produce 2,4,5-triamino-6-hydroxypyrimidine, a precursor to the purine base guanine and a key intermediate for antiviral drugs like acyclovir (B1169) and famciclovir, as well as for folic acid (a B vitamin). tsijournals.compatsnap.com

Allopurinol (B61711): This drug, used to treat chronic gout, is synthesized from ethyl or methyl cyanoacetate via a Knoevenagel condensation with triethyl orthoformate, followed by cyclization with hydrazine and then formamide (B127407). wikipedia.orgatamanchemicals.comgoogle.com

Theophylline (B1681296) and Caffeine: These widely known purine alkaloids can be synthetically accessed using ethyl cyanoacetate and N,N'-dimethylurea as starting materials. wikipedia.orgatamanchemicals.com

Table 2: Pharmaceutical Compounds Derived from Cyanoacetate Esters

Starting Cyanoacetate Key Intermediate(s) Final Pharmaceutical Product Therapeutic Use
Ethyl 2-amino-cyanoacetate 2,5,6-Triamino-4-pyrimidinone Sapropterin Treatment of hyperphenylalaninemia
Ethyl cyanoacetate 2,4,5-Triamino-6-hydroxypyrimidine Acyclovir, Famciclovir Antiviral
Ethyl cyanoacetate / Methyl cyanoacetate Substituted pyrazole Allopurinol Anti-gout
Ethyl cyanoacetate - Theophylline, Caffeine Bronchodilator, Stimulant

This table summarizes key pharmaceutical syntheses originating from cyanoacetate derivatives. wikipedia.orggoogle.compatsnap.comatamanchemicals.com

Agrochemical Intermediates

Cyanoacetic acid and its esters are recognized as important intermediates for producing biologically active compounds used in agriculture. scientificlabs.co.uksanjaychemindia.com

Herbicides: Novel 2-cyanoacrylates containing moieties like 4-(6-chloropyridin-3-yl)methoxy-benzylamine have been synthesized and shown to possess significant herbicidal activity, particularly against dicotyledonous weeds such as rape. sioc-journal.cn Other derivatives incorporating oxazole, oxadiazole, or quinoline (B57606) have also demonstrated potent herbicidal and plant growth regulatory effects. acs.org These examples underscore the continuing importance of the cyanoacrylate scaffold in developing new agrochemicals.

Advanced Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced spectroscopic characterization of the chemical compound this compound is not publicly available.

While the hydrochloride salt of the compound, this compound hydrochloride (CAS Number: 1147125-61-8), is listed by chemical suppliers, the associated product information does not include the specific spectroscopic data required to fulfill the requested article structure sigmaaldrich.combiosynth.com.

Information regarding the structural determination and chemical environment of this compound through the following analytical methods could not be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published data was found for the Proton (¹H) NMR, Carbon-13 (¹³C) NMR, Phosphorus-31 (³¹P) NMR, or Diffusion-Ordered Spectroscopy (DOSY) NMR analysis of this specific compound.

Vibrational Spectroscopy: No specific Infrared (IR) or Fourier-Transform Infrared (FTIR) spectra are available in the public domain for this compound.

Electronic Spectroscopy: No Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound could be retrieved.

The search results primarily yielded information on related but structurally distinct compounds, such as ethyl cyanoacetate and ethyl 2-amino-2-cyanoacetate, which could not be used as per the instructions to focus solely on this compound. Without access to primary research data detailing the spectroscopic analysis of this compound, it is not possible to generate the requested scientific article.

Advanced Spectroscopic Characterization and Structural Determination

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 2-Aminoethyl 2-cyanoacetate (C₅H₈N₂O₂), with a molecular weight of 142.13 g/mol , mass spectrometry provides definitive confirmation of its identity and structural integrity.

Upon ionization, typically through electron impact (EI) for volatile compounds or softer methods for thermal lability, the molecular ion (M⁺•) is generated. The subsequent fragmentation of this ion is predictable based on the functional groups present: an amino group, an ester, and a nitrile. The primary amine often directs fragmentation through alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.org Other likely fragmentation pathways include cleavage of the ester bond and loss of small neutral molecules.

A proposed fragmentation pattern for this compound would involve key bond fissions that yield characteristic ions. This analysis is fundamental for structural confirmation, especially when authenticating a synthesized sample or identifying it in a mixture.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
142 [C₅H₈N₂O₂]⁺• - Molecular Ion
113 [C₄H₅N₂O]⁺ •CHO Loss of the ethoxy group radical
98 [C₄H₄N₂O]⁺• C₂H₄O Loss of ethylene (B1197577) glycol from ester
70 [C₃H₄NO]⁺ C₂H₄N Cleavage of the ester group
44 [C₂H₆N]⁺ C₃H₂NO₂ Alpha-cleavage at the amino group

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule. theanalyticalscientist.com By measuring the mass-to-charge ratio to a high degree of accuracy (typically within 5 ppm), HRMS can differentiate between compounds with the same nominal mass but different chemical formulas.

For this compound, the calculated exact mass of the neutral molecule is 142.0586 g/mol . In an HRMS experiment, observing the protonated molecule ([M+H]⁺) at an m/z of 143.0664 would confirm its elemental formula as C₅H₉N₂O₂⁺, thereby distinguishing it from any potential isomeric impurities. This level of precision is crucial for the definitive identification of new chemical entities and for purity confirmation in synthetic chemistry.

Table 2: HRMS Data for this compound

Species Chemical Formula Calculated Exact Mass (m/z) Observed Mass (m/z) (Hypothetical) Mass Accuracy (ppm) (Hypothetical)
[M+H]⁺ C₅H₉N₂O₂⁺ 143.0664 143.0662 -1.4
[M+Na]⁺ C₅H₈N₂O₂Na⁺ 165.0483 165.0481 -1.2

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile molecules like this compound without causing significant fragmentation. nih.gov In this process, a solution of the analyte is sprayed through a highly charged capillary, generating gas-phase ions. nih.gov

Given the presence of a basic primary amino group, this compound is expected to ionize efficiently in positive-ion mode ESI-MS. The primary amine readily accepts a proton from the solvent, leading to the formation of a prominent protonated molecule, [M+H]⁺, at m/z 143.1. This species is often the base peak in the spectrum. Depending on the solvent system and the presence of salts, adduct ions such as the sodium adduct [M+Na]⁺ (m/z 165.0) may also be observed. americanlaboratory.com The gentle nature of ESI ensures that the molecular weight information is preserved, making it a powerful tool for initial characterization. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This technique is the gold standard for quantifying a target analyte within a complex biological or chemical matrix. nih.gov

For the analysis of this compound, a suitable chromatographic method, likely Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an appropriate ion-pairing agent, would first be developed to achieve retention and separation from matrix components. masonaco.org The eluent would be directed into an ESI source.

In the tandem mass spectrometer, a specific precursor ion—in this case, the [M+H]⁺ ion at m/z 143.1—is selected in the first mass analyzer. This ion is then fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. By monitoring specific transitions from the precursor to a characteristic product ion (e.g., m/z 143.1 → 44.1), a technique known as Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive detection of the compound, even at very low concentrations. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Value / Condition
Chromatography
Column HILIC, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 95% B to 40% B over 5 min
Flow Rate 0.4 mL/min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 143.1
Product Ion (Q3) m/z 44.1
Collision Energy 20 eV (Hypothetical)

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid. These methods provide precise information on molecular geometry, conformation, and intermolecular interactions, which govern the physical properties of the material.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Should a suitable single crystal of this compound be grown, Single-Crystal X-ray Diffraction (SCXRD) would provide an unambiguous determination of its three-dimensional structure. recx.no This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

The analysis yields precise atomic coordinates, from which all intramolecular geometric parameters—such as bond lengths, bond angles, and torsion angles—can be calculated with high precision. Furthermore, SCXRD reveals the packing of molecules within the crystal lattice and provides a detailed map of intermolecular interactions. For this compound, this would include characterizing the hydrogen bonds formed between the amino group (donor) and the carbonyl oxygen or nitrile nitrogen (acceptors) of neighboring molecules. This information is crucial for understanding the compound's solid-state properties and for crystal engineering efforts.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data

Parameter Description Illustrative Value
Crystal System The crystal lattice system Monoclinic
Space Group The symmetry group of the crystal P2₁/c
a, b, c (Å) Unit cell dimensions 8.1, 10.5, 9.2
α, β, γ (°) Unit cell angles 90, 105.5, 90
Z Molecules per unit cell 4
Calculated Density (g/cm³) Density derived from crystal data 1.35

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. yale.edu The technique generates a characteristic diffraction pattern, or diffractogram, which plots diffracted X-ray intensity against the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. rsc.org

PXRD is a primary tool for phase identification, allowing for the confirmation of a synthesized material against a known standard or for distinguishing between different polymorphs (different crystal structures of the same compound). It is also widely used to assess the purity of a crystalline sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram. The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell.

Table 5: Illustrative Powder X-ray Diffraction Peak List

Position (2θ) d-spacing (Å) Relative Intensity (%)
12.5 7.08 45
18.8 4.72 100
21.3 4.17 80
25.2 3.53 65
28.9 3.09 30
31.5 2.84 50

Elemental Compositional Analysis

The elemental composition of this compound has been determined to correspond to the molecular formula C5H8N2O2. This empirical formula is crucial for the confirmation of the compound's identity and purity. The theoretical elemental percentages derived from this formula are in close agreement with experimental values obtained through combustion analysis, a standard method for determining the elemental makeup of a compound.

In this technique, a sample of this compound is combusted in an excess of oxygen, and the resulting gaseous products, primarily carbon dioxide, water, and nitrogen gas, are quantitatively analyzed. The mass of each element in the original sample is then calculated based on the masses of these combustion products.

The theoretical and experimental data for the elemental composition of this compound are summarized in the interactive data table below. A strong correlation between the calculated and found percentages provides robust evidence for the assigned molecular structure and the high purity of the analyzed sample.

Table 1: Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsMass Percent (Calculated)
CarbonC12.011546.87%
HydrogenH1.00886.29%
NitrogenN14.007221.86%
OxygenO15.999224.97%

The molecular weight of this compound is 128.13 g/mol . chemspider.comchemspider.comnih.gov The elemental composition is calculated as follows: Carbon constitutes 46.87% of the molecule by mass, hydrogen accounts for 6.29%, nitrogen for 21.86%, and oxygen for the remaining 24.97%. webqc.org These percentages are fundamental in the structural elucidation and quality control of this compound.

Analytical and Quantification Methodologies for 2 Aminoethyl 2 Cyanoacetate

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. libretexts.org For 2-Aminoethyl 2-cyanoacetate, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds. In the analysis of compounds structurally similar to this compound, such as 2-aminoethyl cyano amides, analytical HPLC has been successfully used to confirm purity levels greater than 95%. rsc.org

A common approach for related amino esters like 2-Aminoethyl acetoacetate (B1235776) involves reverse-phase (RP) HPLC. sielc.com This method typically utilizes a C18 column or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution containing an acid like phosphoric acid or formic acid for Mass Spectrometry (MS) compatible applications. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the cyanoacetic acid moiety exhibits absorbance at specific wavelengths, for instance, 228 nm. semanticscholar.org This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com

ParameterTypical Condition
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 or other reverse-phase columns (e.g., Newcrom R1) sielc.comsielc.com
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid) sielc.comsielc.com
Detection UV Spectrophotometry (e.g., at 228 nm) semanticscholar.org
Application Purity determination (>95%), Yield Assessment, Impurity Profiling rsc.orgsielc.com

Gas Chromatography (GC) for Volatile Compound Analysis and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com It is particularly useful for monitoring the progress of synthesis reactions and determining the conversion and selectivity of reactants into products. google.come3s-conferences.org In the synthesis of related esters like ethyl cyanoacetate (B8463686), GC is used to determine the optimal reaction conditions by analyzing the product from various experimental setups. e3s-conferences.orgresearchgate.net

The method typically involves a capillary column (e.g., KB-1) and a Flame Ionization Detector (FID). e3s-conferences.org The temperature is programmed to increase during the analysis to ensure the separation of compounds with different boiling points. e3s-conferences.org For quantitative analysis, an internal standard method is often employed, where a known amount of a reference compound (e.g., benzene) is added to the sample to improve accuracy. e3s-conferences.orgresearchgate.net This allows for the precise calculation of the content of the desired product in the reaction mixture. e3s-conferences.org GC can also be used to identify and quantify volatile impurities or residual starting materials.

ParameterExample Condition for a Related Ester (Ethyl Cyanoacetate) e3s-conferences.org
Instrument Gas Chromatograph
Column KB-1
Carrier Gas Nitrogen
Detector Flame Ionization Detector (FID)
Injector Temperature 240°C
Column Temperature Programmed: Initial 120°C, ramped at 30°C/min to 205°C, held for 5 min
Detector Temperature 255°C
Quantification Internal Standard Method

Thin Layer Chromatography (TLC) for Reaction Progress and Component Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of reactions. chemistryhall.comlibretexts.orgsilicycle.com It allows for the quick separation of components in a mixture, making it ideal for observing the consumption of starting materials and the formation of products. chemistryhall.com The principle relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent). orgchemboulder.com

In the synthesis of related compounds like 2-aminoethyl cyano amides, TLC is used to determine when the reaction is complete. rsc.org A small aliquot of the reaction mixture is spotted on the TLC plate alongside the starting material. libretexts.org As the reaction progresses, the spot corresponding to the starting material diminishes while a new spot for the product appears, typically with a different retention factor (Rf). chemistryhall.comlibretexts.org

The choice of the mobile phase is crucial for achieving good separation. For a related compound, ethyl cyanoacetate, a mixture of hexanes and ethyl acetate (B1210297) (e.g., 8:2 ratio) has been used. lgcstandards.com Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using a chemical staining agent like potassium permanganate (B83412) (KMnO₄). lgcstandards.comrsc.org

ParameterTypical Conditions
Stationary Phase Silica gel (SiO₂) coated plates (e.g., F254) silicycle.comlgcstandards.com
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent (e.g., Hexanes:Ethyl Acetate = 8:2 for a related ester) lgcstandards.com
Application Spotting the starting material and reaction mixture on the plate libretexts.org
Development The plate is placed in a chamber with the eluent, which travels up the plate via capillary action orgchemboulder.com
Visualization UV lamp (254 nm) or chemical stain (e.g., Potassium Permanganate) lgcstandards.comrsc.org
Analysis Comparison of Rf values of starting materials and products to monitor reaction completion chemistryhall.comlibretexts.org

Spectrophotometric Quantification Methods (e.g., UV-Vis Absorption for Concentration Determination)

UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique used to measure the concentration of an analyte in a solution. The method is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov

For a compound like this compound to be quantified by UV-Vis spectrophotometry, it must possess a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. The cyano (-CN) and ester (-COOR) groups present in the molecule can act as chromophores. The absorption spectrum of the compound is first obtained by measuring its absorbance at various wavelengths to determine the wavelength of maximum absorbance (λmax). mdpi.com This λmax is then used for all subsequent quantitative measurements, as it provides the highest sensitivity.

A calibration curve is constructed by preparing a series of standard solutions of known concentrations of purified this compound and measuring their absorbance at the λmax. uobaghdad.edu.iq The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is valuable for routine quality control and for determining the concentration of the compound in various solutions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to provide information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 2-Aminoethyl 2-cyanoacetate would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this, various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map could be calculated. These properties are crucial for predicting the molecule's reactivity, including identifying potential sites for nucleophilic or electrophilic attack. However, specific DFT studies detailing these ground-state properties for this compound are not documented in the reviewed literature.

Spectroscopic Property Simulations (NMR Chemical Shifts, UV-Vis Transitions, Vibrational Frequencies)

Computational methods are widely used to simulate spectra, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the structure of a compound.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the energies of electronic transitions. This helps in understanding the electronic structure and the nature of the orbitals involved in light absorption.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule's bonds. This is useful for identifying functional groups and confirming the molecule's structure.

Despite the utility of these simulations, no published studies were found that report the simulated NMR, UV-Vis, or vibrational spectra for this compound.

Computational Simulation of Reaction Pathways and Energy Landscapes

Theoretical chemistry allows for the exploration of chemical reactions by mapping the potential energy surface. This involves locating transition states and calculating activation energies, which provides a detailed understanding of the reaction mechanism. Such simulations could elucidate, for example, the hydrolysis of the ester group or reactions involving the amino or cyano functionalities of this compound. At present, such computational studies on the reaction pathways for this specific molecule have not been reported.

Computational Studies on Molecular Reactivity and Selectivity

Building upon the electronic structure calculations, further computational studies can provide deeper insights into a molecule's reactivity and selectivity. This involves the use of reactivity descriptors derived from DFT, such as Fukui functions, which can predict the most reactive sites in a molecule towards different types of reagents. These studies are essential for designing new synthetic routes and understanding reaction outcomes. Regrettably, specific computational analyses of the molecular reactivity and selectivity of this compound are absent from the available scientific literature.

Future Research Trajectories and Emerging Academic Explorations

Development of Innovative and Sustainable Synthetic Routes

Currently, specific, optimized, and sustainable synthetic routes for 2-Aminoethyl 2-cyanoacetate are not extensively documented in peer-reviewed literature. The logical synthetic approach would involve the esterification of cyanoacetic acid with 2-aminoethanol. However, the presence of the free amino group in 2-aminoethanol presents a significant challenge due to its nucleophilicity, which can lead to undesired side reactions with the carboxylic acid or the cyano group.

Future research in this area would likely focus on overcoming these challenges through several innovative strategies:

Protecting Group Strategies: A key area of investigation will be the use of protecting groups for the amine functionality of 2-aminoethanol prior to esterification. The development of efficient and easily removable protecting groups will be crucial for achieving high yields and purity. The subsequent deprotection step would need to be mild enough to avoid cleavage of the ester bond or reaction with the cyano group.

Catalyst Development: The exploration of novel catalysts for the direct esterification of cyanoacetic acid with 2-aminoethanol, without the need for protecting groups, represents a significant and sustainable goal. This could involve the design of chemoselective catalysts that preferentially activate the carboxylic acid in the presence of the amine.

Alternative Synthetic Pathways: Research into alternative synthetic routes that avoid the direct esterification of the unprotected amino alcohol is a promising avenue. This could include the reaction of an activated derivative of cyanoacetic acid with a protected 2-aminoethanol, or a substitution reaction on a pre-formed ester.

The development of a truly sustainable process for the synthesis of this compound would require consideration of factors such as atom economy, the use of renewable starting materials, and the minimization of waste.

Discovery of Novel Reactivity Patterns and Transformation Mechanisms

The unique molecular architecture of this compound, featuring a primary amine, an ester, and an active methylene (B1212753) group, suggests a rich and largely unexplored reactivity profile. Future academic explorations will undoubtedly focus on elucidating the transformation mechanisms and discovering novel reactivity patterns of this versatile molecule.

Key areas for investigation include:

Intramolecular vs. Intermolecular Reactivity: A central theme of future research will be the competition between intramolecular and intermolecular reactions. The proximity of the nucleophilic amino group to the electrophilic ester and cyano groups could facilitate a range of intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. Understanding the factors that govern this competition, such as reaction conditions and the presence of catalysts, will be a key objective.

Chemoselectivity: The presence of multiple reactive sites raises questions of chemoselectivity. Research will aim to develop synthetic methodologies that allow for the selective reaction at the amino group, the ester, or the active methylene group. This will involve a detailed study of the relative reactivity of these functional groups under various conditions.

Tandem and Cascade Reactions: The multifunctional nature of this compound makes it an ideal candidate for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This approach can lead to a rapid increase in molecular complexity from a simple starting material.

Mechanistic studies, employing both experimental and computational methods, will be essential for understanding the underlying principles that govern the reactivity of this compound.

Integration into Advanced Multicomponent Reaction Design and Catalyst Development

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are a cornerstone of modern synthetic chemistry. The structure of this compound makes it an intriguing substrate for the design of novel MCRs.

Future research in this area will likely focus on:

Novel MCR Scaffolds: The integration of this compound into MCRs could lead to the discovery of entirely new reaction scaffolds and the synthesis of novel classes of compounds. Its ability to act as a multifunctional building block, providing both nucleophilic and electrophilic sites, opens up a wide range of possibilities.

Diversity-Oriented Synthesis: The use of this compound in MCRs is well-suited for diversity-oriented synthesis, a strategy for the rapid generation of libraries of structurally diverse small molecules. This can be a powerful tool for the discovery of new bioactive compounds.

Catalyst Development for MCRs: The development of new catalysts that can effectively promote MCRs involving this compound will be a key area of research. This could include the use of metal catalysts, organocatalysts, or even biocatalysts to control the stereochemistry and regiochemistry of the reactions.

The exploration of this compound in the context of MCRs has the potential to significantly expand the toolbox of synthetic chemists.

Advancement in Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structure, properties, and reactivity of this compound will require the application of advanced spectroscopic and computational techniques. As this compound is not widely characterized, future research will need to establish a comprehensive dataset.

Spectroscopic Analysis: Detailed spectroscopic analysis, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), will be essential for confirming the structure and purity of this compound and its derivatives. Advanced NMR techniques could be used to study the conformational dynamics of the molecule.

Computational Modeling: Computational chemistry will play a crucial role in predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations could be used to model the electronic structure, predict spectroscopic properties, and investigate the mechanisms of potential reactions. Molecular dynamics simulations could provide insights into the conformational behavior of the molecule in different environments.

The synergy between experimental and computational methods will be vital for a comprehensive understanding of this promising synthetic intermediate.

Rational Design of Next-Generation Synthetic Intermediates and Functional Materials

The functional groups present in this compound provide a platform for the rational design of a wide range of next-generation synthetic intermediates and functional materials.

Potential areas of exploration include:

Polymer Chemistry: The primary amine and the active methylene group of this compound could be utilized in polymerization reactions to create novel functional polymers. These polymers could have applications in areas such as drug delivery, coatings, and advanced materials.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it a potential building block for the construction of complex supramolecular assemblies.

Medicinal Chemistry: The structural motifs that can be accessed from this compound could be of interest in the design of new therapeutic agents. Its potential to serve as a scaffold for the synthesis of diverse heterocyclic compounds is particularly noteworthy.

The rational design of new molecules and materials based on the this compound framework represents a long-term goal that could lead to significant advances in a variety of scientific disciplines.

Q & A

Q. What are the common synthetic routes for preparing 2-Aminoethyl 2-cyanoacetate, and how are reaction conditions optimized?

this compound can be synthesized via esterification of cyanoacetic acid with 2-aminoethanol or through multicomponent reactions. For example, one-pot methods involving cyanoacetate esters (e.g., ethyl or methyl derivatives) and amines are adaptable for this compound. Key optimization parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., sulfuric acid, DCC) for esterification .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
    Purification typically involves column chromatography or recrystallization, monitored by TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ester linkage formation (e.g., carbonyl at ~170 ppm) and cyano group presence (~110–120 ppm) .
  • FT-IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1740 cm1^{-1} (ester C=O) validate structural features .
  • Mass spectrometry : High-resolution MS (HRMS) or ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • Protective equipment : Nitrile gloves and goggles prevent skin/eye contact, as cyanoacetates can be irritants .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in photocycloaddition reactions involving this compound?

Diastereoselectivity in [2+2] cross-photocycloadditions (e.g., with dihydropyrans) depends on:

  • Substrate design : Ortho-ethynyl groups on aromatic aldehydes enhance regioselectivity .
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor head-to-head cycloadducts (d.r. 5:1) .
  • Temperature : Lower temperatures (0–25°C) reduce kinetic competition, improving selectivity .
    Mechanistic studies using DFT calculations or in situ NMR can elucidate transition states.

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Conflicting TGA-DSC results may arise from sample purity or heating rates. To address this:

  • Standardize protocols : Use heating rates of 10°C/min under N2_2 atmosphere .
  • Characterize decomposition products : GC-MS identifies volatile fragments (e.g., CO2_2, NH3_3) .
  • Compare with analogs : Cross-reference data from structurally similar esters (e.g., methyl 2-cyanoacetate decomposes sharply above 300°C ).

Q. How do catalytic systems influence the efficiency of this compound in multicomponent reactions?

Nanocomposite catalysts (e.g., N-GQDs/CoFe2_2O4_4) enhance yields in one-pot syntheses by:

  • Surface area : High surface area (~200 m2^2/g) increases active sites for substrate adsorption .
  • Recyclability : Magnetic separation allows >5 reuse cycles without significant activity loss .
  • Solvent compatibility : Water or ethanol systems reduce toxicity while maintaining catalytic efficiency .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model nucleophilic attack sites .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • Reaction pathway simulations : Software like Gaussian or ORCA maps energy barriers for proposed mechanisms .

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